6-Tert-butyl-1-benzothiophene-3-carbohydrazide

Descripción general

Descripción

The compound "6-Tert-butyl-1-benzothiophene-3-carbohydrazide" has not been directly studied in the provided papers. However, related compounds with the 6-tert-butyl group have been synthesized and analyzed, which may offer insights into the chemical behavior and properties of the compound . For instance, the synthesis of 3-substituted 6-tert-butyl hexahydro benzazocines has been described, indicating the potential for diverse substitution patterns on the benzothiophene core .

Synthesis Analysis

The synthesis of related compounds involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "6-Tert-butyl-1-benzothiophene-3-carbohydrazide," although the specific details would depend on the reactivity of the benzothiophene core and the desired substituents.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These findings highlight the importance of non-covalent interactions in dictating the conformation and stability of such molecules. The molecular structure of "6-Tert-butyl-1-benzothiophene-3-carbohydrazide" would likely also be influenced by similar intramolecular interactions.

Chemical Reactions Analysis

The related compounds have been shown to participate in various chemical reactions. For example, the photolysis of 2,6-di(tert-butyl) benzazocines leads to the formation of carbenes and radical pairs . Additionally, chelated complexes have been synthesized using related ligands, indicating the potential for "6-Tert-butyl-1-benzothiophene-3-carbohydrazide" to act as a ligand in metal coordination chemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "6-Tert-butyl-1-benzothiophene-3-carbohydrazide" are not directly reported, the properties of similar compounds can provide some insights. The presence of tert-butyl groups is known to influence the thermal stability and solubility of organic compounds . Schiff base compounds related to the target molecule have been characterized using spectroscopic methods, which could be applicable for determining the properties of "6-Tert-butyl-1-benzothiophene-3-carbohydrazide" .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

The synthesis of benzothiophene derivatives, such as those related to "6-Tert-butyl-1-benzothiophene-3-carbohydrazide," has been a subject of interest due to their potential applications in creating new chemical entities with varied biological and chemical properties. For instance, the synthesis of related benzothiophene carbohydrazides has been achieved through reactions involving specific benzothiophene precursors, showcasing their versatility in organic synthesis and the potential for creating novel compounds with significant applications (Naganagowda et al., 2011).

Materials Science and Semiconductor Applications

In materials science, particularly in the development of organic semiconductors, derivatives of benzothiophene have been utilized to fine-tune the packing structure and enhance the performance of organic semiconductors. This research highlights the importance of structural modifications, such as introducing tert-butyl groups, to achieve high-mobility organic semiconductors, demonstrating the potential of benzothiophene derivatives in electronic and optoelectronic devices (Schweicher et al., 2015).

Fluorescent Sensors for Environmental and Biological Applications

The development of fluorescent sensors using benzothiophene derivatives has shown promising results in detecting various environmental and biological targets. For example, benzothizole-modified carbazole derivatives, including those with tert-butyl moieties, have been synthesized and demonstrated strong blue light emission. These materials have been successfully applied as fluorescent sensory materials for detecting volatile acid vapors, highlighting their potential in environmental monitoring and safety applications (Sun et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

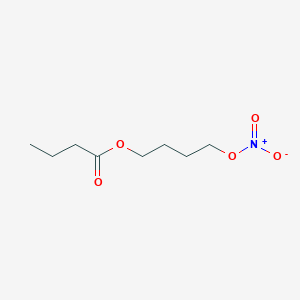

IUPAC Name |

6-tert-butyl-1-benzothiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-13(2,3)8-4-5-9-10(12(16)15-14)7-17-11(9)6-8/h4-7H,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCGEJGQEJPCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164022 | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-1-benzothiophene-3-carbohydrazide | |

CAS RN |

956576-47-9 | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)

![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)